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Compound of Interest

Compound Name: 2-(Morpholinomethyl)morpholine

Cat. No.: B8605747

Executive Summary

The bis-morpholine moiety—defined here as two morpholine rings linked either directly, via a
spacer (e.g., methylene, ethylene), or fused to a central pharmacophore—is a critical structural
motif in medicinal chemistry.[1] It serves as a solubility enhancer and a hydrogen-bond
acceptor in kinase inhibitors (e.g., PI3K inhibitors like ZSTK474).

However, the conformational analysis of this structure is non-trivial due to the interplay between
ring inversion (chair-boat), nitrogen inversion (pyramidalization), and rotational freedom of the
linker. This guide provides a rigorous workflow for characterizing these dynamics, moving
beyond static representations to a solution-state understanding essential for predicting binding
affinity.

Structural Fundamentals & Thermodynamics
The Morpholine Chair ()

The fundamental morpholine unit exists predominantly in the chair conformation (

).[2] This is thermodynamically favored over the twist-boat conformation by approximately 7.5
kcal/mol [1].[2]

In a bis-morpholine system, two critical degrees of freedom exist:

e Ring Inversion: The flipping of the ring itself.
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 Nitrogen Inversion: The rapid oscillation of the nitrogen lone pair.

The "Bis" Complexity: Linker Dynamics

When two morpholines are linked (e.g., dimorpholinomethane or 1,2-dimorpholinoethane), the
conformation is dictated by the gauche effect and steric repulsion between the rings.

o N-Substituent Orientation: The N-substituent prefers the equatorial position to minimize 1,3-
diaxial interactions. However, in bis-systems, electronic repulsion between nitrogen lone
pairs (the "rabbit ear effect") can force specific torsional angles across the linker.

 Inversion Barrier: The energy barrier for N-inversion in morpholine is low (

kcal/mol), meaning at room temperature, the N-substituents rapidly interconvert between
axial and equatorial forms.

Computational Protocol (In Silico)

To predict the bioactive conformation, one must sample the potential energy surface (PES) of
the linker while maintaining the ring constraints.

Simulation Workflow

Objective: Identify global minima for the bis-morpholine linker dihedral angles.
Methodology:

o Conformational Search: Use Monte Carlo (MC) or Molecular Dynamics (MD) with the OPLS4
force field to generate initial low-energy candidates.

o Geometry Optimization: Refine top candidates using DFT (Density Functional Theory).

o Functional/Basis Set:B3LYP/6-311+G(d,p) is the recommended standard for organic
heterocycles.

o Solvation: Apply PCM (Polarizable Continuum Model) using water or DMSO to mimic
physiological or assay conditions.
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e Frequency Calculation: Confirm minima (no imaginary frequencies) and calculate Gibbs Free
Energy (

Visualization: Computational Pipeline
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Caption: Workflow for determining the solution-state population of bis-morpholine conformers.

Experimental Validation: NMR Spectroscopy

NMR is the gold standard for validating the "chair" integrity and measuring the linker dynamics.

The AA'BB' System

Morpholine protons often appear as deceptive "triplets.” In reality, they form an AA'BB' spin
system.

o Observation: Two multiplets centered around 3.6 ppm (OCH

) and 2.8 ppm (NCH
).

» Diagnostic: The separation between the outer lines of the "triplet” is defined by

Protocol: Variable Temperature (VT) NMR

Since N-inversion is fast at 298 K, the signals are averaged. To resolve the axial vs. equatorial
conformers of the bis-morpholine:
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e Solvent: Dissolve compound in CD
Cl
or Toluene-
(allows cooling to -80°C).
o Cooling: Stepwise cooling (e.g., 298 K
273 K
233K
193 K).

o Endpoint: At the coalescence temperature (

), the N-methylene signals will broaden and eventually split into distinct axial and equatorial
sets.

Data Interpretation Table:

Parameter Value (Approx) Structural Implication

Indicates a rigid chair

10-12 Hz _
conformation.
Confirms gauche relationship
2-3 Hz _
(chair).
(H Separation observed only
~ below
vs H 0.5 ppm
(slow exchange).
)
Between Linker-H and
NOE Correlation Strong Morpholine-H

(spatial proximity).
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Visualization: NMR Decision Logic
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Caption: Decision tree for resolving bis-morpholine conformational dynamics via NMR.

Case Study: Pharmacological Relevance
Solubility & Permeability

Bis-morpholines are often employed to lower LogP (lipophilicity). However, if the two
morpholine rings can stack or adopt a "closed" conformation due to linker flexibility, the
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effective surface area changes, impacting permeability.
e Open Conformation: High solvent exposure

Better solubility.

o Closed Conformation: Internal hydrophobic collapse

Better membrane permeability.

X-Ray Crystallography Caution

While X-ray structures provide atomic resolution, they capture a single low-energy state packed
in a lattice. For bis-morpholines, the crystal structure often shows the rings in a trans-
diequatorial arrangement to maximize packing efficiency [2]. Do not assume this is the sole
bioactive conformation in solution. Always cross-reference X-ray dihedral angles with the
solution-state NOE data.
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» To cite this document: BenchChem. [Conformational Dynamics of Bis-Morpholine Scaffolds:
A Structural Analysis Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b8605747#conformational-analysis-of-the-bis-
morpholine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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